N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide
Description
This compound features a thieno[3,4-c]pyrazol core modified with a 3-chlorophenyl substituent at position 2, a sulfonyl group (5,5-dioxido) for enhanced solubility and electronic effects, and a p-tolyloxyacetamide moiety at position 3. The sulfonyl group likely contributes to hydrogen-bonding interactions, while the 3-chlorophenyl and p-tolyloxy groups influence lipophilicity and steric bulk .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-5-7-16(8-6-13)28-10-19(25)22-20-17-11-29(26,27)12-18(17)23-24(20)15-4-2-3-14(21)9-15/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACTCBLBQXGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the p-tolyloxyacetamide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues such as reaction kinetics, heat transfer, and purification techniques to produce the compound efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Thieno[3,4-c]pyrazol vs. Thiazolo[3,2-a]pyrimidine (Compounds 11a, 11b): The target compound’s thieno-pyrazol core differs from the thiazolo-pyrimidine systems in compounds 11a and 11b (). The latter contains a sulfur atom in the thiazole ring, which may alter π-π stacking interactions compared to the fused thiophene-pyrazole system in the target compound.
*Molecular weight of the target compound is estimated based on its formula; others are reported in .
Substituent Effects
- 3-Chlorophenyl vs. Substituted Benzylidenes: The electron-withdrawing chlorine in the target compound contrasts with the electron-donating methyl groups in 11a and the polar cyano group in 11b.
- p-Tolyloxyacetamide vs. Furan/Cyano Groups: The p-tolyloxy group enhances lipophilicity compared to the 5-methylfuran substituent in 11a, 11b, and 12 (). This could influence membrane permeability in pharmacological contexts.
Physicochemical and Structural Properties
Hydrogen-Bonding Potential
Thermal Stability
- Melting Points: While melting points for the target compound are unavailable, 11a (243–246°C) and 11b (213–215°C) suggest that electron-withdrawing groups (e.g., cyano in 11b) reduce thermal stability compared to electron-donating substituents .
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide is a complex organic compound belonging to the class of thienopyrazoles. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClN3O3S, with a molecular weight of approximately 381.88 g/mol. The compound features a thieno[3,4-c]pyrazole core, which contributes to its biological activity through specific interactions with molecular targets in biological systems .
The mechanism of action of thienopyrazole derivatives generally involves the inhibition of key enzymes or receptors that play critical roles in various biological pathways. For instance, some studies suggest that these compounds may inhibit phosphodiesterase (PDE) enzymes associated with inflammatory diseases . Additionally, they may interact with mitochondrial respiration pathways and other metabolic processes relevant to cancer and microbial growth .
Antimicrobial Activity
Thienopyrazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. For example, studies have demonstrated that thienopyrazole compounds can effectively inhibit the growth of pathogens such as Leishmania and Plasmodium species by targeting specific enzymes crucial for their survival .
Anticancer Activity
The anticancer potential of thienopyrazole derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth factors. For instance, certain thienopyrazoles have been reported to selectively inhibit aurora kinase activity, which is essential for mitotic progression in cancer cells .
Anti-inflammatory Activity
This compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways. This includes the reduction of pro-inflammatory cytokines and mediators involved in chronic inflammatory conditions .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thienopyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For example, research involving erythrocytes exposed to toxic substances indicated that thienopyrazole compounds could mitigate oxidative damage effectively .
Case Studies
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. Key steps include optimizing reaction conditions (e.g., alkaline/acidic environments, reflux temperatures) and monitoring progress via TLC. Purification often uses recrystallization or column chromatography. Yield optimization requires precise control of temperature and solvent selection (e.g., microwave-assisted synthesis for faster kinetics) .
Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton/carbon environments, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., sulfonyl, acetamide). X-ray crystallography provides 3D atomic arrangements, validated using software like SHELXL .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is sensitive to extreme pH and prolonged light exposure. Storage recommendations include inert atmospheres (N₂/Ar), desiccated environments, and amber glassware to prevent photodegradation. Stability assessments via accelerated aging studies (e.g., 40°C/75% RH for 1–3 months) are critical for long-term use .
Q. How is preliminary biological activity screening conducted?
Initial screens use in vitro assays targeting receptors implicated in CNS disorders (e.g., GABAₐ or NMDA receptors). Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (MTT/XTT) establish therapeutic windows. Positive controls (e.g., diazepam for anxiolytic activity) validate experimental setups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps, while thermodynamic analyses (van’t Hoff plots) optimize temperature. Microwave-assisted synthesis reduces reaction times and by-product formation. Solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) further enhance efficiency .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculates Molecular Electrostatic Potential (MESP) surfaces to map nucleophilic/electrophilic sites. HOMO-LUMO gaps predict redox behavior, while Molecular Dynamics (MD) simulations assess conformational stability in biological matrices .
Q. How do halogen substitutions (e.g., Cl vs. F) influence biological activity?
Comparative Structure-Activity Relationship (SAR) studies evaluate halogen effects on binding affinity. Fluorine’s electronegativity enhances membrane permeability, while chlorine increases hydrophobic interactions. In vitro assays (e.g., radioligand binding) quantify target engagement differences .
Q. How is crystallographic data used to validate molecular structure and intermolecular interactions?
Single-crystal X-ray diffraction resolves atomic coordinates, validated via R-factor convergence in SHELXL. Hydrogen-bonding networks (e.g., N–H⋯O) and π-π stacking are analyzed using Mercury software. Disorder modeling and thermal ellipsoid plots assess data quality .
Q. What strategies resolve contradictions in biological activity data across studies?
Reproducibility checks include independent synthesis batches and assay standardization (e.g., cell line authentication, buffer consistency). Meta-analyses of IC₅₀ values across labs identify outliers. Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement .
Q. How are derivatization experiments designed to enhance pharmacological properties?
Functional group tolerance is assessed via protecting-group strategies (e.g., Boc for amines). Click chemistry (e.g., CuAAC) introduces triazole moieties for improved solubility. Pharmacokinetic optimization involves logP adjustments (e.g., adding polar substituents) and metabolic stability assays in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
